FXIa-IN-1

Description

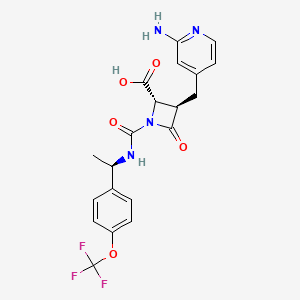

Structure

3D Structure

Properties

Molecular Formula |

C20H19F3N4O5 |

|---|---|

Molecular Weight |

452.4 g/mol |

IUPAC Name |

(2S,3R)-3-[(2-amino-4-pyridinyl)methyl]-4-oxo-1-[[(1R)-1-[4-(trifluoromethoxy)phenyl]ethyl]carbamoyl]azetidine-2-carboxylic acid |

InChI |

InChI=1S/C20H19F3N4O5/c1-10(12-2-4-13(5-3-12)32-20(21,22)23)26-19(31)27-16(18(29)30)14(17(27)28)8-11-6-7-25-15(24)9-11/h2-7,9-10,14,16H,8H2,1H3,(H2,24,25)(H,26,31)(H,29,30)/t10-,14-,16+/m1/s1 |

InChI Key |

XIMAOIZVSDZWGY-HQQWDMGQSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)N2[C@@H]([C@H](C2=O)CC3=CC(=NC=C3)N)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)N2C(C(C2=O)CC3=CC(=NC=C3)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of FXIa-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of FXIa-IN-1, a potent and selective inhibitor of Factor XIa (FXIa). This document details its inhibitory activity, the experimental protocols used for its characterization, and its effects within the broader context of the coagulation cascade.

Introduction to Factor XIa as a Therapeutic Target

Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1][2] Upon activation by Factor XIIa or thrombin, FXIa amplifies the coagulation signal by activating Factor IX, which in turn leads to the generation of a robust thrombin burst and the formation of a stable fibrin clot.[2][3][4] While essential for pathological thrombus formation, FXIa's role in normal hemostasis is considered to be less critical.[2][3][4] This differential role makes FXIa an attractive therapeutic target for the development of novel anticoagulants with a potentially wider therapeutic window and a reduced risk of bleeding complications compared to traditional anticoagulants.[4][5][6]

FXIa-IN-1: A Potent and Selective Inhibitor

Quantitative Inhibitory Activity

The inhibitory potency of FXIa-IN-10 against its target, FXIa, has been determined through biochemical assays. The key parameter for quantifying the potency of a reversible inhibitor is the inhibition constant (Ki).

| Compound | Target | Ki (nM) | Assay Type |

| FXIa-IN-10 | Human FXIa | 0.17 | Biochemical |

Table 1: Inhibitory potency of FXIa-IN-10 against human Factor XIa.[7]

Mechanism of Action

FXIa-IN-1, as exemplified by FXIa-IN-10, is a direct-acting inhibitor that binds to the active site of the FXIa enzyme. This binding event prevents the substrate, Factor IX, from accessing the catalytic triad of the protease, thereby blocking its conversion to the active form, Factor IXa. By inhibiting FXIa, FXIa-IN-1 effectively dampens the amplification of the intrinsic coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation.

Figure 1: Mechanism of action of FXIa-IN-1 in the intrinsic coagulation pathway.

Experimental Protocols

The characterization of FXIa-IN-1's mechanism of action involves a series of biochemical and in vivo experiments.

Biochemical Assay: FXIa Chromogenic Activity Assay

This assay is used to determine the inhibitory potency (IC50 and Ki) of compounds against FXIa.

Principle: The assay measures the ability of FXIa to cleave a synthetic chromogenic substrate, which releases a colored product (p-Nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.[8][9] The rate of color development is proportional to the FXIa activity. The presence of an inhibitor will reduce the rate of substrate cleavage.

Materials:

-

Human Factor XIa (purified enzyme)

-

FXIa chromogenic substrate (e.g., S-2366)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4 with NaCl and BSA)

-

FXIa-IN-1 (or FXIa-IN-10) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of FXIa-IN-1 in the assay buffer.

-

In a 96-well plate, add the assay buffer, the FXIa-IN-1 dilutions, and a fixed concentration of human FXIa.

-

Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FXIa chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals (kinetic mode) using a microplate reader.

-

The rate of the reaction (V) is calculated from the linear portion of the absorbance versus time curve.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response equation to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

In Vivo Efficacy: Rabbit Arteriovenous (AV) Shunt Thrombosis Model

This model is used to evaluate the antithrombotic efficacy of FXIa inhibitors in a living system.

Principle: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is inserted between an artery and a vein of an anesthetized rabbit. The formation of a thrombus on the silk thread is measured by its weight. The administration of an antithrombotic agent is expected to reduce the weight of the thrombus formed.

Materials:

-

Male New Zealand White rabbits

-

Anesthetic agents

-

Surgical instruments

-

Polyethylene tubing for the shunt

-

Silk thread

-

FXIa-IN-10

-

Vehicle control (e.g., 20% HPβCD for intravenous administration)

Procedure:

-

Anesthetize the rabbits according to approved animal care and use protocols.

-

Expose the carotid artery and jugular vein.

-

Administer FXIa-IN-10 or vehicle control intravenously as a bolus followed by an infusion.[7] For example, a dose of 1.7 mg/kg bolus followed by a 2.0 mg/kg/hr infusion.[7]

-

Insert the AV shunt, containing a pre-weighed silk thread, between the carotid artery and jugular vein.

-

Allow blood to circulate through the shunt for a defined period (e.g., 40 minutes).

-

After the circulation period, clamp the shunt and carefully remove the silk thread with the attached thrombus.

-

Wash the thrombus and allow it to dry.

-

Weigh the dried thrombus.

-

The antithrombotic effect is calculated as the percentage reduction in thrombus weight in the treated group compared to the vehicle-treated group.

Figure 2: Experimental workflow for the rabbit AV shunt thrombosis model.

Conclusion

FXIa-IN-1, represented by the potent and selective inhibitor FXIa-IN-10, demonstrates a clear mechanism of action by directly inhibiting the enzymatic activity of Factor XIa. This inhibition effectively blocks a key amplification step in the intrinsic coagulation pathway, leading to a significant antithrombotic effect. The combination of potent biochemical activity and proven in vivo efficacy underscores the therapeutic potential of targeting Factor XIa for the development of safer and more effective anticoagulant therapies. Further investigation into the pharmacokinetic and pharmacodynamic properties of FXIa-IN-1 and similar compounds is warranted to advance their clinical development.

References

- 1. Coagulation - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bms.com [bms.com]

- 4. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Factor XIa Assay Kit (ab241037) | Abcam [abcam.com]

- 9. Factor XIa Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]

The Discovery and Synthesis of FXIa-IN-1: A Potent and Selective Covalent Inhibitor of Factor XIa

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of FXIa-IN-1, a potent and selective covalent inhibitor of Factor XIa (FXIa). FXIa-IN-1, also known as EP-7041 and Frunexian, is a small molecule, β-lactam-containing compound developed by eXIthera Pharmaceuticals. It is designed for intravenous administration in acute care settings to prevent thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. This document consolidates available data on its mechanism of action, quantitative biological activity, and preclinical efficacy, offering a valuable resource for researchers in the field of antithrombotic drug development.

Introduction: The Role of Factor XIa in Thrombosis

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. While essential for hemostasis (the cessation of bleeding), dysregulation of this cascade can lead to pathological thrombus formation, or thrombosis, which is the underlying cause of many cardiovascular diseases, including heart attack and stroke.

Factor XIa (FXIa) is a serine protease that plays a key role in the intrinsic pathway of the coagulation cascade.[1] Upon activation, FXIa amplifies the generation of thrombin, a central enzyme in coagulation that converts fibrinogen to fibrin.[1] Genetic evidence and clinical observations in patients with Factor XI deficiency (Hemophilia C) suggest that inhibition of FXIa could provide an effective antithrombotic effect with a reduced risk of bleeding compared to anticoagulants that target downstream factors like Factor Xa or thrombin.[2] This has made FXIa an attractive target for the development of a new generation of safer anticoagulants.

FXIa-IN-1 (EP-7041) emerged from discovery efforts to identify potent and selective inhibitors of FXIa for acute and procedural anticoagulation.

Discovery of FXIa-IN-1 (EP-7041)

The discovery of FXIa-IN-1 was driven by the therapeutic hypothesis that a parenteral, short-acting FXIa inhibitor would be beneficial in acute care settings, such as during extracorporeal membrane oxygenation (ECMO), where precise and reversible anticoagulation is critical.[3] The development program, led by eXIthera Pharmaceuticals, focused on identifying a small molecule with high affinity and selectivity for FXIa.[1]

The discovery workflow likely involved high-throughput screening of compound libraries against purified human FXIa, followed by lead optimization through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The chemical scaffold of FXIa-IN-1 features a β-lactam ring, a class of structures known to act as covalent inhibitors of serine proteases.[4] This covalent mechanism of action can provide a durable inhibitory effect.

The lead optimization process culminated in the identification of (2S,3R)-3-([2-Aminopyridin-4-yl]methyl)-1-([{1R}-1-cyclohexylethyl] carbamoyl)-4-oxoazetidine-2-carboxylic acid, designated as EP-7041 (FXIa-IN-1).

References

- 1. Cadrenal Therapeutics acquires eXIthera’s Factor XIa inhibitors [pharmaceutical-technology.com]

- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eXIthera Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 4. Frunexian - eXIthera Pharmaceuticals - AdisInsight [adisinsight.springer.com]

The Nexus of Inhibition: A Technical Guide to the FXIa-IN-1 Binding Site on Factor XIa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Factor XIa (FXIa) has emerged as a compelling target for the development of novel anticoagulants that promise a wider therapeutic window with a reduced risk of bleeding compared to traditional therapies. This technical guide provides an in-depth exploration of the binding site of small molecule inhibitors, exemplified by the representative molecule FXIa-IN-1, on the catalytic domain of Factor XIa. We will delve into the structural intricacies of the active site, present quantitative binding data for various inhibitors, and provide detailed experimental protocols for the characterization of such molecules. Furthermore, this guide offers visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of FXIa inhibition.

Introduction to Factor XIa

Factor XI (FXI) is a serine protease that, in its activated form (FXIa), plays a crucial role in the amplification phase of the intrinsic pathway of the coagulation cascade.[1][2] FXIa is a homodimer, with each subunit comprising four apple domains (A1-A4) and a C-terminal catalytic domain.[3] The catalytic domain houses the active site, which is the primary target for small molecule inhibitors. The rationale for targeting FXIa stems from the observation that individuals with congenital FXI deficiency have a reduced risk of thromboembolic events without a significant increase in spontaneous bleeding, suggesting that inhibition of FXIa could uncouple antithrombotic efficacy from bleeding risk.[4][5]

The FXIa-IN-1 Binding Site: Anatomy of the Active Site

Small molecule inhibitors, such as our representative FXIa-IN-1, typically target the active site within the catalytic domain of FXIa. This active site is characterized by a classic catalytic triad of His57, Asp102, and Ser195 (chymotrypsin numbering) and is further defined by a series of subsites (S4-S4') that accommodate the side chains of the substrate's amino acid residues.

The binding of small molecule inhibitors is primarily focused on the S1, S1', and S2' subsites .[3]

-

S1 Subsite: This is a deep, negatively charged pocket that typically accommodates basic residues of the natural substrate, Factor IX. Small molecule inhibitors often feature a positively charged or polar group that interacts with the Asp189 residue at the bottom of the S1 pocket.

-

S1' and S2' Subsites: These subsites are located on the prime side of the scissile bond and offer opportunities for achieving inhibitor selectivity. The interactions in these pockets are crucial for the binding affinity and specificity of the inhibitor.

The precise interactions within these subsites, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, dictate the potency and selectivity of the inhibitor.

Quantitative Binding Data

The potency of FXIa inhibitors is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). Below is a summary of publicly available data for several small molecule FXIa inhibitors.

| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| Asundexian | FXIa | Enzymatic Assay | - | >90% inhibition at 50mg dose | [5] |

| Milvexian | FXIa | Enzymatic Assay | - | - | [6] |

| Compound 17 | FXIa | Enzymatic Assay | - | - | [6] |

| Inhibitor 30 | FXIa | Enzymatic Assay | 2.0 | - | [6] |

| Inhibitor 31 | FXIa | Enzymatic Assay | 0.36 | - | [6] |

Note: Ki and IC50 values are highly dependent on the specific assay conditions.[7][8] Direct comparison between values from different sources should be made with caution. The relationship between Ki and IC50 is described by the Cheng-Prusoff equation.[9]

Experimental Protocols

The characterization of FXIa inhibitors involves a series of in vitro and in vivo assays. Here, we provide detailed methodologies for two key in vitro assays.

Chromogenic Substrate Assay for FXIa Activity

This assay measures the enzymatic activity of FXIa by monitoring the cleavage of a chromogenic substrate.

Principle: FXIa cleaves a synthetic chromogenic substrate, releasing a chromophore (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the FXIa activity.

Materials:

-

Purified human Factor XIa

-

Chromogenic FXIa substrate (e.g., S-2366)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)

-

Test inhibitor (e.g., FXIa-IN-1)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a solution of FXIa in assay buffer to a final concentration of 1-5 nM.

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

In a 96-well microplate, add 50 µL of FXIa solution to each well.

-

Add 25 µL of the inhibitor dilution or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the chromogenic substrate (final concentration ~200 µM) to each well.

-

Immediately measure the change in absorbance at 405 nm over time (kinetic mode) or after a fixed time point (endpoint mode) using a microplate reader.

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a global coagulation assay that measures the integrity of the intrinsic and common pathways. Inhibition of FXIa will prolong the aPTT.

Principle: The clotting time of plasma is measured after the addition of a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium.

Materials:

-

Human plasma (platelet-poor)

-

aPTT reagent (containing a contact activator and phospholipids)

-

0.025 M Calcium Chloride solution

-

Test inhibitor (e.g., FXIa-IN-1)

-

Coagulometer

Procedure:

-

Pre-warm the aPTT reagent and CaCl2 solution to 37°C.

-

Prepare serial dilutions of the test inhibitor in a suitable buffer.

-

In a coagulometer cuvette, mix 50 µL of human plasma with 10 µL of the inhibitor dilution or vehicle control.

-

Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 1-3 minutes).

-

Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for a further 3-5 minutes at 37°C.

-

Initiate coagulation by adding 50 µL of the pre-warmed CaCl2 solution.

-

The coagulometer will automatically measure the time to clot formation.

-

Plot the clotting time against the inhibitor concentration to assess the anticoagulant effect.

Visualizations

Signaling Pathway: The Coagulation Cascade

Caption: The Coagulation Cascade and the Site of FXIa-IN-1 Inhibition.

Experimental Workflow: FXIa Inhibitor Screening

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factor XI Inhibitors: A New Horizon in Anticoagulation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

The Role of FXIa-IN-1 in the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coagulation cascade is a complex series of enzymatic reactions essential for hemostasis, the physiological process that halts bleeding at the site of vascular injury. However, dysregulation of this cascade can lead to pathological thrombus formation, a primary driver of major cardiovascular events such as myocardial infarction, stroke, and venous thromboembolism. A key player in the amplification of the coagulation cascade is Factor XIa (FXIa), a serine protease. FXIa's significant contribution to thrombosis, coupled with a relatively minor role in hemostasis, has positioned it as a compelling target for the development of novel anticoagulants with a potentially wider therapeutic window and a reduced risk of bleeding complications compared to traditional therapies.[1]

This technical guide provides an in-depth overview of FXIa-IN-1 (also known as EP-7041 or Frunexian), a potent and selective inhibitor of FXIa. We will delve into its mechanism of action within the coagulation cascade, present its pharmacological data, and provide detailed experimental protocols for its evaluation.

FXIa-IN-1: A Covalent Inhibitor of Factor XIa

FXIa-IN-1 is a small molecule, intravenous inhibitor of FXIa.[2][3][4] It is characterized as a potent, β-lactam-containing covalent inhibitor. The β-lactam moiety is expected to form an irreversible covalent bond with the catalytic serine residue (Ser195) in the active site of FXIa, leading to its inactivation.[5]

Chemical Structure

The chemical structure of FXIa-IN-1 (EP-7041) is (2S,3R)-3-([2-Aminopyridin-4-yl]methyl)-1-([{1R}-1-cyclohexylethyl] carbamoyl)-4-oxoazetidine-2-carboxylic acid hydrochloride.[6][7]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of FXIa-IN-1.

Table 1: In Vitro Activity and Selectivity of FXIa-IN-1

| Parameter | Species | Value | Reference |

| IC50 (FXIa) | Human | 7.1 nM | [4][6] |

| IC50 (Factor Xa) | Human | 14,000 nM | [4][6] |

| IC50 (Thrombin) | Human | >20,000 nM | [4][6] |

| IC50 (Trypsin) | Human | 4,800 nM | [4][6] |

Table 2: Human Pharmacokinetics of FXIa-IN-1 (Frunexian)

| Parameter | Value | Condition | Reference |

| Administration | Intravenous | - | [2][3] |

| Terminal Elimination Half-life | ~45 minutes | Single IV bolus | [4][7] |

| Time to Steady State | 1.02 - 1.50 hours | Continuous IV infusion | [5] |

| EC50 (aPTT/baseline) | 8940 ng/mL | Phase I study (Chinese volunteers) | [3] |

| EC50 (FXI clotting activity/baseline) | 1300 ng/mL | Phase I study (Chinese volunteers) | [3] |

Table 3: In Vivo Efficacy and Safety of FXIa-IN-1 in Animal Models

| Model | Species | Dose | Key Findings | Reference |

| Venous Thrombosis Model | Rat | 0.3 mg/kg (minimum efficacious dose) | Statistically significant antithrombotic efficacy. | [4] |

| Mesenteric Arterial Puncture (Bleeding Model) | Rat | 0.3, 3, and 10 mg/kg IV | No significant increase in bleeding time compared to vehicle. | [4] |

| Canine Veno-Venous ECMO Model | Dog | Dose to achieve aPTT of 2.3 ± 0.1 x baseline | At least five times less bleeding volume compared to heparin. | [4] |

Signaling Pathways and Experimental Workflows

The Coagulation Cascade and the Role of FXIa

The coagulation cascade is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, both of which converge on a common pathway leading to the formation of a fibrin clot. FXIa is a central component of the intrinsic pathway, where it is activated by Factor XIIa (FXIIa). Activated FXIa then amplifies the cascade by activating Factor IX (FIX). Thrombin, generated via the extrinsic pathway, can also activate FXI in a feedback loop, further propagating thrombin generation.[8]

Caption: The Coagulation Cascade and the Site of Action of FXIa-IN-1.

Experimental Workflow for Evaluating FXIa Inhibitors

The evaluation of a novel FXIa inhibitor like FXIa-IN-1 typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment.

Caption: General Experimental Workflow for the Evaluation of FXIa Inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of FXIa-IN-1. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

FXIa Enzyme Inhibition Assay (Chromogenic Substrate Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of FXIa-IN-1 against human Factor XIa.

Materials:

-

Human Factor XIa (purified)

-

Chromogenic FXIa substrate (e.g., S-2366)

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing polyethylene glycol and bovine serum albumin)

-

FXIa-IN-1 (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of human FXIa in the assay buffer to a final concentration of, for example, 2 nM.

-

Prepare a series of dilutions of FXIa-IN-1 in the assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 nM to 1 µM).

-

In a 96-well microplate, add 25 µL of the FXIa solution to each well.

-

Add 25 µL of each FXIa-IN-1 dilution or vehicle control to the corresponding wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the chromogenic substrate solution (e.g., 0.5 mM final concentration) to each well.

-

Immediately place the microplate in a reader pre-warmed to 37°C and measure the change in absorbance at 405 nm over time (kinetic mode) for 10-15 minutes.

-

The rate of substrate hydrolysis is determined from the linear portion of the kinetic curve.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the FXIa-IN-1 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the effect of FXIa-IN-1 on the intrinsic and common pathways of coagulation in human plasma.

Materials:

-

Citrated human platelet-poor plasma

-

aPTT reagent (containing a contact activator like silica and phospholipids)

-

Calcium chloride (CaCl2) solution (e.g., 25 mM)

-

FXIa-IN-1 (dissolved in a suitable solvent)

-

Coagulometer

Procedure:

-

Prepare a series of dilutions of FXIa-IN-1 in the solvent.

-

In a coagulometer cuvette, add 50 µL of human plasma.

-

Add 5 µL of the FXIa-IN-1 dilution or vehicle control to the plasma and mix.

-

Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 2 minutes).

-

Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for a further 3-5 minutes at 37°C.[9]

-

Initiate clotting by adding 50 µL of pre-warmed CaCl2 solution.

-

The coagulometer will automatically measure the time to clot formation in seconds.[8]

-

Record the clotting time for each concentration of FXIa-IN-1.

-

The results can be expressed as the absolute clotting time or as a ratio relative to the vehicle control.

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Rats

Objective: To evaluate the in vivo antithrombotic efficacy of FXIa-IN-1 in a model of arterial thrombosis.

Materials:

-

Male Sprague-Dawley rats (e.g., 250-300 g)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Ferric chloride (FeCl3) solution (e.g., 35-50% in water)

-

Filter paper discs (e.g., 2 mm diameter)

-

Doppler flow probe and flowmeter

-

Surgical instruments for vessel isolation

-

FXIa-IN-1 for intravenous administration

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the procedure.

-

Make a midline cervical incision and carefully expose the common carotid artery, separating it from the vagus nerve.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Administer FXIa-IN-1 or vehicle control intravenously via a cannulated vein (e.g., jugular vein) as a bolus followed by a continuous infusion.

-

After a stabilization period, apply a filter paper disc saturated with FeCl3 solution to the surface of the carotid artery for a defined period (e.g., 3-10 minutes).[2][10]

-

Remove the filter paper and continuously monitor blood flow until the vessel becomes occluded (blood flow ceases) or for a pre-determined observation period (e.g., 60 minutes).

-

The primary endpoint is the time to vessel occlusion. The weight of the resulting thrombus can also be measured at the end of the experiment.

-

Compare the time to occlusion and thrombus weight between the FXIa-IN-1-treated groups and the vehicle control group.

Mesenteric Artery Bleeding Time Model in Rats

Objective: To assess the effect of FXIa-IN-1 on hemostasis and bleeding risk.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic

-

Surgical instruments for laparotomy

-

Micro-scissors or a scalpel blade

-

Saline solution (37°C)

-

Filter paper

-

Stopwatch

Procedure:

-

Anesthetize the rat and administer FXIa-IN-1 or vehicle control intravenously.

-

Perform a midline laparotomy to expose the small intestine and mesentery.

-

Keep the exposed tissue moist with warm saline.

-

Select a small mesenteric artery of a consistent size.

-

Make a standardized incision or puncture in the selected artery.

-

Immediately start a stopwatch and gently blot the bleeding site with filter paper every 15-30 seconds, being careful not to disturb the forming clot.

-

The bleeding time is defined as the time from the injury until bleeding ceases and does not restart for at least 30 seconds.

-

A pre-defined cut-off time (e.g., 20 minutes) is typically used.[11]

-

Compare the bleeding times between the FXIa-IN-1-treated groups and the vehicle control group.

Conclusion

FXIa-IN-1 (EP-7041/Frunexian) is a potent and selective covalent inhibitor of Factor XIa, a key enzyme in the amplification of the coagulation cascade. Its mechanism of action, targeting the intrinsic pathway, holds the promise of effective antithrombotic therapy with a reduced propensity for bleeding compared to conventional anticoagulants. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the next generation of safer anticoagulants. Further clinical investigation will be crucial to fully elucidate the therapeutic potential of FXIa-IN-1 in various thromboembolic disorders.

References

- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ferric Chloride-induced Murine Thrombosis Models [jove.com]

- 5. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis of some β-lactams and investigation of their metal-chelating activity, carbonic anhydrase and acetylcholinesterase inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]

- 9. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 10. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Early-Stage Research on FXIa-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the early-stage research and development of FXIa-IN-1, a novel, potent, and selective small-molecule inhibitor of activated Factor XI (FXIa). FXIa is a critical serine protease in the intrinsic pathway of the coagulation cascade and represents a promising therapeutic target for the development of new anticoagulants with a potentially wider therapeutic window and a reduced risk of bleeding compared to current standards of care.[1][2][3] This whitepaper details the biochemical and cellular characterization of FXIa-IN-1, including its inhibitory potency, selectivity, and mechanism of action. Furthermore, it outlines the key experimental protocols utilized in its evaluation and presents the relevant signaling pathways.

Introduction to FXIa as a Therapeutic Target

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway.[4][5] Factor XIa plays a crucial role in the amplification of thrombin generation within the intrinsic pathway.[1][4] Genetic deficiency of FXI (hemophilia C) is associated with a mild bleeding phenotype, suggesting that FXI is more critical for pathological thrombosis than for normal hemostasis.[3][6] This observation has spurred the development of FXI and FXIa inhibitors as a new class of anticoagulants with the potential for an improved safety profile.[2][3][7] FXIa-IN-1 has been developed to selectively target the catalytic activity of FXIa, thereby attenuating thrombus formation with a potentially lower impact on hemostasis.

Quantitative Data Summary for FXIa-IN-1

The following tables summarize the key quantitative data from in vitro and ex vivo characterization of FXIa-IN-1.

Table 1: In Vitro Inhibitory Potency of FXIa-IN-1

| Parameter | Value | Description |

| FXIa Ki | 0.9 nM | Inhibitory constant against human Factor XIa.[8] |

| FXIa IC50 | 25 nM | Concentration causing 50% inhibition of FXIa activity in a chromogenic substrate assay.[1] |

| Selectivity | >1000-fold | Selectivity for FXIa over other related serine proteases including thrombin, FXa, FVIIa, FIXa, and plasmin.[1] |

Table 2: Ex Vivo Anticoagulant Activity of FXIa-IN-1

| Assay | Result | Description |

| aPTT (activated Partial Thromboplastin Time) | 1.8-fold prolongation at 3.6 mg/kg/hr IV infusion | Measures the integrity of the intrinsic and common coagulation pathways.[1] |

| PT (Prothrombin Time) | No significant effect | Measures the integrity of the extrinsic and common coagulation pathways.[1] |

Table 3: In Vivo Efficacy in a Rabbit Thrombosis Model

| Model | EC50 | Description |

| Electrically-induced Carotid Arterial Thrombosis (ECAT) | 2.8 µM | Effective concentration to reduce thrombus formation by 50%.[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

FXIa Chromogenic Substrate Hydrolysis Assay

This assay is used to determine the inhibitory potency (IC50) of FXIa-IN-1 against purified human FXIa.

-

Materials:

-

Procedure:

-

A solution of human FXIa is pre-incubated with varying concentrations of FXIa-IN-1 in a 96-well microtiter plate for 30 minutes at 37°C.[10]

-

The chromogenic substrate S-2366 is added to initiate the reaction.

-

The rate of substrate hydrolysis is measured by monitoring the change in absorbance at 405 nm over time using a plate reader.[10]

-

The IC50 value is calculated by fitting the dose-response curve using a four-parameter logistic equation.

-

Activated Partial Thromboplastin Time (aPTT) Assay

This ex vivo assay measures the effect of FXIa-IN-1 on the intrinsic coagulation pathway in human plasma.

-

Materials:

-

Human plasma.

-

aPTT reagent (containing a contact activator like ellagic acid).[11]

-

Calcium chloride (CaCl2) solution.

-

Coagulometer.

-

-

Procedure:

-

Human plasma is incubated with varying concentrations of FXIa-IN-1.

-

The aPTT reagent is added to the plasma and incubated for a specified time to activate the contact pathway.

-

Coagulation is initiated by the addition of CaCl2.

-

The time to clot formation is measured using a coagulometer.[11]

-

The results are expressed as the fold-increase in clotting time compared to a vehicle control.[11]

-

Rabbit Electrically-Induced Carotid Arterial Thrombosis (ECAT) Model

This in vivo model is used to assess the antithrombotic efficacy of FXIa-IN-1.

-

Materials:

-

Male New Zealand White rabbits.

-

Anesthesia (e.g., ketamine/xylazine).

-

Doppler flow probe.

-

Electrical stimulation device.

-

-

Procedure:

-

Rabbits are anesthetized, and the carotid artery is surgically exposed.

-

A Doppler flow probe is placed around the artery to monitor blood flow.

-

FXIa-IN-1 is administered as an intravenous bolus followed by a continuous infusion.[1]

-

Thrombus formation is induced by applying a controlled electrical current to the arterial wall.

-

Blood flow is monitored until occlusion occurs or for a predetermined period.

-

The efficacy of FXIa-IN-1 is determined by its ability to prevent or delay vessel occlusion.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of FXIa-IN-1 within the coagulation cascade and the general workflow for its in vitro characterization.

Caption: Inhibition of FXIa by FXIa-IN-1 in the Coagulation Cascade.

Caption: General Experimental Workflow for Early-Stage FXIa Inhibitor Development.

References

- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of FXIa Inhibition as a Novel Target for Anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bms.com [bms.com]

- 5. Coagulation - Wikipedia [en.wikipedia.org]

- 6. ashpublications.org [ashpublications.org]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. ahajournals.org [ahajournals.org]

- 11. pubs.acs.org [pubs.acs.org]

The Impact of Selective Factor XIa Inhibition on Hemostasis: A Technical Overview of Milvexian (BMS-986177)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of anticoagulant therapy is continually evolving, driven by the need for agents with improved safety profiles, specifically a reduced risk of bleeding. A promising strategy that has emerged is the targeted inhibition of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. Genetic evidence and clinical observations suggest that individuals deficient in Factor XI have a lower risk of thromboembolic events without a corresponding increase in spontaneous bleeding, highlighting FXIa as an attractive target for developing safer anticoagulants. This technical guide provides an in-depth overview of milvexian (BMS-986177), a potent, orally bioavailable, small-molecule inhibitor of FXIa, as a case study to understand the impact of selective FXIa inhibition on hemostasis. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of its biological context and experimental workflows.

Introduction to Factor XIa and its Role in Coagulation

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot to prevent blood loss upon vascular injury. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway. Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway, amplifying the generation of thrombin, the central enzyme in coagulation. While essential for thrombus formation and stabilization, FXIa's role in initial hemostasis is considered less critical than that of the extrinsic pathway. This differential role makes selective FXIa inhibition a compelling therapeutic strategy to uncouple antithrombotic efficacy from bleeding risk.

Milvexian (BMS-986177): A Selective FXIa Inhibitor

Milvexian is a reversible and direct inhibitor of FXIa. Its high affinity and selectivity for FXIa allow for potent antithrombotic effects with a potentially wider therapeutic window compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.

Mechanism of Action

Milvexian binds to the active site of FXIa, preventing it from activating its primary substrate, Factor IX. This inhibition attenuates the amplification of thrombin generation through the intrinsic pathway, thereby reducing thrombus formation.

Figure 1: Simplified Coagulation Cascade and Mechanism of Milvexian.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological properties of milvexian.

Table 1: In Vitro Inhibitory Activity of Milvexian

| Parameter | Species | Value | Reference |

| Ki | Human | 0.11 nM | |

| Rabbit | 0.38 nM | ||

| Dog | 0.64 nM | ||

| Rat | 490 nM | ||

| Mouse | 350 nM |

Table 2: Selectivity of Milvexian Against Other Serine Proteases

| Protease | Ki (nM) | Fold Selectivity vs. FXIa | Reference |

| Plasma Kallikrein | 44 | >400 | |

| Chymotrypsin | 35 | >300 | |

| Other related serine proteases | - | >5000 |

Table 3: Effect of Milvexian on Coagulation Parameters

| Assay | Species | Effect | Concentration for 2x Increase | Reference |

| aPTT | Human | Prolongation | ~1.0 µM (approx.) | |

| Rabbit | Prolongation | 0.5 - 2.4 µM | ||

| Cynomolgus Monkey | Prolongation | 0.5 - 2.4 µM | ||

| Dog | Prolongation | 0.5 - 2.4 µM | ||

| PT | Human, Rabbit | No significant change | - | |

| Platelet Aggregation | Human | No alteration | - |

Table 4: In Vivo Efficacy of Milvexian in a Rabbit Thrombosis Model

| Dose (IV bolus + infusion) | Reduction in Thrombus Weight (%) | Reference |

| 0.25 + 0.17 mg/kg + mg/kg/h | 34.3 | |

| 1.0 + 0.67 mg/kg + mg/kg/h | 51.6 | |

| 4.0 + 2.68 mg/kg + mg/kg/h | 66.9 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize milvexian.

FXIa Enzyme Inhibition Assay

This assay determines the inhibitory constant (Ki) of a compound against FXIa.

Figure 2: Workflow for FXIa Enzyme Inhibition Assay.

Protocol:

-

Assay Buffer: Prepare a suitable buffer, typically containing Tris-HCl, NaCl, and a carrier protein like BSA, at a physiological pH.

-

Enzyme and Inhibitor Preparation: Dilute human or other species' FXIa to a fixed concentration in the assay buffer. Prepare serial dilutions of milvexian.

-

Incubation: Add the FXIa solution and varying concentrations of milvexian to a microplate. Allow to incubate at room temperature for a specified period to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic peptide substrate specific for FXIa.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

Protocol:

-

Plasma Preparation: Obtain citrated plasma from human or animal subjects.

-

Sample Preparation: Spike the plasma with varying concentrations of milvexian or a vehicle control.

-

Incubation: Incubate the plasma samples at 37°C.

-

Reagent Addition: Add an aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids) to the plasma and incubate for a defined period.

-

Clotting Initiation: Initiate clotting by adding calcium chloride.

-

Clot Detection: Measure the time to clot formation using an automated coagulometer.

-

Data Analysis: Express the results as the clotting time in seconds or as a fold-increase over the vehicle control.

Rabbit Arterio-Venous (AV) Shunt Thrombosis Model

This in vivo model evaluates the antithrombotic efficacy of a compound.

Figure 3: Experimental Workflow for the Rabbit AV Shunt Thrombosis Model.

Protocol:

-

Animal Preparation: Anesthetize a rabbit and expose the carotid artery and jugular vein.

-

Drug Administration: Administer milvexian or a vehicle control as an intravenous bolus followed by a continuous infusion.

-

Shunt Placement: Insert an extracorporeal arterio-venous shunt containing a thrombogenic surface (e.g., a silk thread).

-

Thrombus Formation: Allow blood to circulate through the shunt for a specified period, during which a thrombus will form on the thrombogenic surface.

-

Thrombus Isolation and Measurement: At the end of the experiment, remove the shunt and carefully dissect the thrombus. The primary endpoint is the wet weight of the thrombus.

-

Data Analysis: Compare the thrombus weights between the milvexian-treated and vehicle-treated groups to determine the percentage of thrombus inhibition.

Impact on Hemostasis

A key feature of selective FXIa inhibition is the minimal impact on hemostasis at therapeutic antithrombotic doses. In preclinical studies, milvexian did not significantly increase bleeding time, even when administered in combination with antiplatelet agents like aspirin. This is consistent with the understanding that the extrinsic pathway is the primary driver of hemostasis, and FXIa's role is more critical in the amplification of thrombosis. Clinical trial results have also shown a low risk of bleeding with milvexian.

Conclusion

The selective inhibition of Factor XIa represents a significant advancement in the pursuit of safer anticoagulant therapies. Milvexian (BMS-986177) serves as a prime example of a potent and orally bioavailable FXIa inhibitor that has demonstrated robust antithrombotic efficacy in preclinical models with a minimal impact on hemostasis. The data and experimental protocols presented in this guide provide a comprehensive technical foundation for researchers, scientists, and drug development professionals working in the field of thrombosis and hemostasis. The continued development of FXIa inhibitors like milvexian holds the promise of providing effective prevention and treatment of thromboembolic disorders with an improved safety profile.

Methodological & Application

Application Notes and Protocols for FXIa-IN-1 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of FXIa-IN-1, a known inhibitor of Factor XIa (FXIa). The following sections describe the methodologies for determining the inhibitory potency, kinetics, and selectivity of FXIa-IN-1, as well as its effect on plasma clotting time.

Summary of In Vitro Data for FXIa-IN-1

Publicly available data for FXIa-IN-1 is summarized in the table below, providing a quick reference for its key in vitro characteristics.

| Parameter | Value |

| IC50 | ~7.4 μM |

| Selectivity | ≥14-fold selective for FXIa over Thrombin, Factor IXa, Factor Xa, and Factor XIIIa |

Experimental Protocols

FXIa Inhibition Assay (Chromogenic)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of FXIa-IN-1 against human FXIa using a chromogenic substrate.

Materials:

-

Human Factor XIa (FXIa), active enzyme

-

FXIa Chromogenic Substrate (e.g., S-2366 or equivalent)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4

-

FXIa-IN-1 stock solution (in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare FXIa-IN-1 Dilutions: Perform a serial dilution of the FXIa-IN-1 stock solution in Assay Buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept constant and ideally below 1%.

-

Enzyme and Inhibitor Pre-incubation:

-

Add 25 µL of Assay Buffer to all wells of a 96-well microplate.

-

Add 25 µL of the diluted FXIa-IN-1 solutions to the test wells. For control wells (no inhibitor), add 25 µL of Assay Buffer containing the same final concentration of DMSO.

-

Add 25 µL of human FXIa solution (at a final concentration of approximately 0.5 nM) to all wells.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Substrate Addition and Measurement:

-

Prepare the FXIa chromogenic substrate solution in Assay Buffer according to the manufacturer's recommendation (e.g., a final concentration of 200 µM).

-

Add 25 µL of the chromogenic substrate solution to all wells to initiate the reaction.

-

Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 10-15 minutes at 37°C using a microplate reader. The rate of substrate hydrolysis is proportional to the FXIa activity.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V) for each concentration of FXIa-IN-1.

-

Plot the percentage of FXIa inhibition against the logarithm of the FXIa-IN-1 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Determination of Inhibition Constant (Ki)

This protocol outlines the determination of the inhibition constant (Ki) of FXIa-IN-1, providing insight into its binding affinity and mechanism of inhibition.

Materials:

-

Same as for the FXIa Inhibition Assay.

Procedure:

-

Vary Substrate and Inhibitor Concentrations: The experiment is set up as a matrix where both the substrate and inhibitor concentrations are varied.

-

Prepare serial dilutions of the FXIa chromogenic substrate in Assay Buffer.

-

Prepare several fixed concentrations of FXIa-IN-1.

-

-

Assay Performance:

-

In a 96-well plate, add Assay Buffer, FXIa-IN-1 (at fixed concentrations), and human FXIa.

-

Pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the various concentrations of the chromogenic substrate.

-

Measure the initial reaction velocities at 405 nm.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km (Km,app) and Vmax (Vmax,app).

-

Analyze the data using graphical methods such as a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Dixon plot ([I] vs. 1/V).

-

For competitive inhibition, the Ki can be calculated using the equation: Km,app = Km (1 + [I]/Ki). A non-linear regression analysis of the velocity data against substrate and inhibitor concentrations is the preferred method for determining Ki.

-

Selectivity Profiling Against Other Coagulation Proteases

This protocol is designed to assess the selectivity of FXIa-IN-1 against a panel of related serine proteases involved in the coagulation cascade.

Materials:

-

Human Thrombin, Factor IXa (FIXa), Factor Xa (FXa), and Factor XIIa (FXIIa)

-

Specific chromogenic substrates for each protease (e.g., S-2238 for Thrombin, Pefachrome® FIXa for FIXa, S-2765 for FXa, S-2302 for FXIIa)

-

Appropriate assay buffers for each enzyme (may vary in composition and pH)

-

FXIa-IN-1 stock solution

-

96-well microplate and reader

Procedure:

-

Individual Enzyme Assays: For each protease (Thrombin, FIXa, FXa, FXIIa), perform an inhibition assay similar to the one described for FXIa (Protocol 1).

-

Use the specific enzyme and its corresponding chromogenic substrate.

-

Optimize the enzyme and substrate concentrations for each assay to achieve a robust signal.

-

Test a range of FXIa-IN-1 concentrations against each protease.

-

-

Data Analysis:

-

Determine the IC50 value of FXIa-IN-1 for each protease.

-

Calculate the selectivity ratio by dividing the IC50 for each protease by the IC50 for FXIa. A higher ratio indicates greater selectivity for FXIa.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay measures the time it takes for a clot to form in plasma after activation of the intrinsic pathway. This assay assesses the functional effect of FXIa-IN-1 on coagulation in a more physiological context.

Materials:

-

Normal human plasma (platelet-poor)

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

-

Calcium Chloride (CaCl2) solution (e.g., 25 mM)

-

FXIa-IN-1 stock solution

-

Coagulometer or a microplate reader capable of measuring turbidity/clot formation

Procedure:

-

Sample Preparation:

-

Prepare dilutions of FXIa-IN-1 in a suitable buffer.

-

In a test tube or cuvette, mix 90 µL of normal human plasma with 10 µL of the FXIa-IN-1 dilution (or buffer for control).

-

Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 2-5 minutes).

-

-

Clotting Initiation and Measurement:

-

Add 100 µL of pre-warmed aPTT reagent to the plasma-inhibitor mixture.

-

Incubate at 37°C for the activation time recommended by the reagent manufacturer (typically 3-5 minutes).

-

Add 100 µL of pre-warmed CaCl2 solution to initiate clotting.

-

Immediately start the timer on the coagulometer and record the time to clot formation in seconds.

-

-

Data Analysis:

-

Plot the aPTT clotting time (in seconds) against the concentration of FXIa-IN-1.

-

Determine the concentration of FXIa-IN-1 required to double the baseline aPTT.

-

Visualizations

Caption: Experimental workflow for in vitro characterization of FXIa-IN-1.

Caption: Inhibition of the intrinsic coagulation pathway by FXIa-IN-1.

Application Notes and Protocols for FXIa-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of FXIa-IN-1, a potent and selective inhibitor of Factor XIa (FXIa), in a laboratory setting. This document is intended to guide researchers in pharmacology, hematology, and drug discovery in utilizing this compound for in vitro and ex vivo characterization.

Introduction to FXIa-IN-1

FXIa-IN-1, also known as compound EP-7041, is a covalent, heparin-derived, β-lactam inhibitor of Factor XIa[1][2][3]. As a key enzyme in the intrinsic pathway of the coagulation cascade, FXIa represents a promising target for the development of novel anticoagulants with a potentially lower bleeding risk compared to traditional therapies[4][5][6]. FXIa-IN-1's mechanism of action and selectivity make it a valuable tool for studying the role of FXIa in thrombosis and hemostasis.

Chemical and Physical Properties

A summary of the key properties of FXIa-IN-1 is provided in the table below.

| Property | Value | Reference |

| Synonyms | EP-7041 | [1][2][3] |

| Chemical Formula | C47H44N6Na4O17P4 | [7] |

| Molecular Weight | 1180.75 g/mol | [7] |

| CAS Number | 1803271-50-2 | [3] |

| Mechanism of Action | Covalent inhibitor of Factor XIa | [1][2] |

| Formulation | Available for parenteral administration | [8] |

Quantitative Data: In Vitro Activity

The inhibitory activity and selectivity of FXIa-IN-1 have been characterized in enzymatic assays.

| Parameter | Value | Target Enzyme(s) | Notes | Reference |

| IC50 | ~7.4 µM | Factor XIa (FXIa) | [7] | |

| Selectivity | ≥ 14-fold | Thrombin, Factor IXa, Factor Xa, Factor XIIIa | FXIa-IN-1 is significantly more selective for FXIa over other key coagulation proteases. | [7] |

Signaling Pathway

FXIa-IN-1 targets Factor XIa, a critical serine protease in the intrinsic pathway of the coagulation cascade. The diagram below illustrates the position of FXIa in this pathway and the inhibitory action of FXIa-IN-1.

Experimental Protocols

The following are detailed protocols for the in vitro and ex vivo evaluation of FXIa-IN-1.

In Vitro FXIa Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of FXIa-IN-1 against purified human Factor XIa.

Materials:

-

Purified human Factor XIa (commercially available)

-

Chromogenic substrate for FXIa (e.g., S-2366)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4)

-

FXIa-IN-1 stock solution (in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a serial dilution of FXIa-IN-1 in the assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., from 0.1 µM to 100 µM).

-

In a 96-well plate, add 20 µL of each FXIa-IN-1 dilution or vehicle control (assay buffer with the same concentration of solvent as the highest inhibitor concentration).

-

Add 60 µL of assay buffer containing purified human FXIa to each well. The final concentration of FXIa should be in the low nanomolar range and optimized for the specific substrate and assay conditions.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the FXIa chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader at 37°C.

-

Calculate the rate of substrate hydrolysis (V) for each inhibitor concentration.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the effect of FXIa-IN-1 on the intrinsic and common pathways of coagulation in human plasma.

Materials:

-

Pooled normal human plasma

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

-

25 mM Calcium Chloride (CaCl2) solution

-

FXIa-IN-1 stock solution

-

Coagulometer

Protocol:

-

Prepare a serial dilution of FXIa-IN-1 in a suitable buffer.

-

In a coagulometer cuvette, add 50 µL of pooled normal human plasma.

-

Add 5 µL of the FXIa-IN-1 dilution or vehicle control and incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Add 50 µL of the pre-warmed aPTT reagent to the plasma-inhibitor mixture and incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.

-

Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM CaCl2 solution.

-

The coagulometer will automatically measure the time to clot formation.

-

Perform each measurement in triplicate.

-

Plot the clotting time (in seconds) against the concentration of FXIa-IN-1.

Experimental Workflow

The following diagram outlines a general workflow for the initial characterization of FXIa-IN-1.

Safety and Handling

FXIa-IN-1 is intended for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer

The protocols provided in these application notes are intended as a general guide. Researchers should optimize the experimental conditions based on their specific laboratory setup, reagents, and objectives. The information is based on publicly available data and may not encompass all possible applications or safety considerations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. 美国GlpBio - FXIa-IN-1 | Cas# 1803271-50-2 [glpbio.cn]

- 4. bjcardio.co.uk [bjcardio.co.uk]

- 5. ashpublications.org [ashpublications.org]

- 6. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Testing FXIa-IN-1 Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established animal models for the preclinical evaluation of FXIa-IN-1, a novel Factor XIa (FXIa) inhibitor. The protocols detailed below are designed to assess the antithrombotic efficacy and hemostatic safety profile of FXIa-IN-1, offering a robust framework for preclinical drug development.

Introduction

Factor XIa is a critical component of the intrinsic pathway of the coagulation cascade. Its inhibition is a promising antithrombotic strategy that may offer a wider therapeutic window than traditional anticoagulants by uncoupling thrombosis from hemostasis[1][2][3]. Preclinical and clinical data suggest that targeting FXIa can effectively attenuate thrombosis with a minimal risk of excessive bleeding[1][2][4][5]. FXIa-IN-1 is a potent and selective inhibitor of FXIa, and its preclinical evaluation requires well-characterized animal models of thrombosis and hemostasis.

This document outlines the protocols for two standard rodent models: the ferric chloride (FeCl₃)-induced carotid artery thrombosis model to assess efficacy, and the tail transection bleeding model to evaluate safety.

Signaling Pathway: The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. FXIa plays a key role in the intrinsic pathway, amplifying thrombin generation.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factor XI inhibitors: a new class of anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.mssm.edu [scholars.mssm.edu]

Application Notes and Protocols for FXIa-IN-1 in In Vivo Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) has emerged as a promising target for the development of novel anticoagulants. Its role in the amplification of the coagulation cascade, particularly in pathological thrombus formation, while having a lesser role in physiological hemostasis, suggests that its inhibition could lead to a safer therapeutic window with a reduced risk of bleeding compared to traditional anticoagulants.[1][2][3] FXIa-IN-1 is a potent and selective small molecule inhibitor of FXIa designed for the investigation of its antithrombotic efficacy in various preclinical models.

These application notes provide an overview of the mechanism of action of FXIa, detailed protocols for evaluating FXIa-IN-1 in common in vivo thrombosis models, and a framework for data presentation and interpretation.

Mechanism of Action of FXIa in Thrombosis

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, both converging on a common pathway.[4][5]

-

Intrinsic Pathway Activation: The intrinsic pathway is initiated by the contact of Factor XII (FXII) with negatively charged surfaces, leading to its activation to FXIIa. FXIIa then activates Factor XI (FXI) to FXIa.[2][4]

-

Thrombin-Mediated Feedback Amplification: Thrombin, a key enzyme in the coagulation cascade, can also activate FXI in a positive feedback loop, significantly amplifying thrombin generation. This amplification is considered more critical for thrombosis than for normal hemostasis.[5][6]

-

FXIa's Role: Activated FXIa then activates Factor IX (FIX), which in turn, as part of the tenase complex, activates Factor X (FX) to FXa. FXa is the primary component of the prothrombinase complex that converts prothrombin to thrombin, leading to fibrin clot formation.[4]

By inhibiting FXIa, FXIa-IN-1 is expected to attenuate the amplification of thrombin generation, thereby reducing thrombus formation with a potentially lower impact on initial hemostasis, which is primarily driven by the extrinsic pathway.[1][3]

Signaling Pathway

Caption: FXIa signaling cascade and the inhibitory action of FXIa-IN-1.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data for FXIa-IN-1.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value |

| FXIa IC50 | Human | e.g., 10 nM |

| Rabbit | e.g., 15 nM | |

| Rat | e.g., 20 nM | |

| FXa IC50 | Human | e.g., >10 µM |

| Thrombin IC50 | Human | e.g., >10 µM |

| Trypsin IC50 | Human | e.g., >10 µM |

Table 2: In Vivo Efficacy in Thrombosis Models

| Model | Species | Dose (mg/kg) | Route | % Inhibition of Thrombus Weight |

| FeCl3 Carotid Artery | Rat | e.g., 1, 3, 10 | IV | e.g., 25, 50, 85 |

| IVC Stasis | Mouse | e.g., 3, 10, 30 | PO | e.g., 30, 60, 90 |

| Electrolytic Injury | Rabbit | e.g., 0.5, 1, 2 | IV Infusion | e.g., 40, 70, 95 |

Table 3: Pharmacokinetic Profile

| Parameter | Species | Dose (mg/kg) | Route | T1/2 (h) | Cmax (µM) | AUC (µM*h) |

| Pharmacokinetics | Rat | e.g., 10 | PO | e.g., 4 | e.g., 1.5 | e.g., 8 |

| Rabbit | e.g., 2 | IV | e.g., 2.5 | e.g., 5 | e.g., 12 |

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats

This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.[7][8]

Materials:

-

FXIa-IN-1

-

Vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline)

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, IP)

-

Ferric chloride (FeCl₃) solution (e.g., 20% w/v)

-

Doppler flow probe and flowmeter

-

Surgical instruments

-

Filter paper discs (2 mm diameter)

Procedure:

-

Administer FXIa-IN-1 or vehicle to rats via the desired route (e.g., intravenous bolus, oral gavage) at a predetermined time before injury.

-

Anesthetize the rat and place it on a surgical board.

-

Make a midline cervical incision and carefully expose the right common carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Apply a filter paper disc saturated with FeCl₃ solution to the adventitial surface of the artery for a defined period (e.g., 10 minutes).

-

Remove the filter paper and continuously monitor blood flow until complete occlusion (cessation of blood flow) occurs or for a predetermined observation period (e.g., 60 minutes).

-

At the end of the experiment, euthanize the animal, excise the thrombosed arterial segment, and weigh the thrombus.

Endpoint:

-

Time to occlusion (minutes).

-

Thrombus weight (mg).

-

Patency rate at the end of the observation period.

Caption: Workflow for the FeCl₃-induced carotid artery thrombosis model.

Inferior Vena Cava (IVC) Stasis Thrombosis Model in Mice

This model is used to assess the efficacy of antithrombotic agents in a venous thrombosis setting.[9]

Materials:

-

FXIa-IN-1

-

Vehicle

-

Male C57BL/6 mice (25-30g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture (e.g., 7-0 silk)

Procedure:

-

Administer FXIa-IN-1 or vehicle to mice.

-

Anesthetize the mouse and make a midline abdominal incision.

-

Carefully dissect and expose the inferior vena cava (IVC).

-

Ligate the IVC just below the renal veins with a suture.

-

Ligate all side branches between the main ligature and a point approximately 5 mm caudally.

-

Place a second loose ligature caudally.

-

Close the abdominal incision.

-

After a predetermined period (e.g., 6 or 24 hours), re-anesthetize the mouse, reopen the incision, and excise the ligated IVC segment.

-

Isolate and weigh the thrombus.

Endpoint:

-

Thrombus incidence (%).

-

Thrombus weight (mg).

Caption: Workflow for the IVC stasis thrombosis model.

Tail Bleeding Time Assay

This assay is crucial for assessing the bleeding risk associated with the antithrombotic agent.[3][10]

Materials:

-

FXIa-IN-1 or vehicle-treated animals (rats or mice)

-

Scalpel or sharp blade

-

Filter paper

-

Warm saline (37°C)

Procedure:

-

Anesthetize the animal.

-

Submerge the animal's tail in warm saline for 2 minutes to dilate the blood vessels.

-

Make a small, standardized incision (e.g., 3 mm from the tip) on the tail.

-

Immediately start a timer and gently blot the blood drop with filter paper every 15-30 seconds without touching the wound.

-

Stop the timer when no more blood is absorbed by the filter paper for at least 30 seconds.

-

If bleeding continues beyond a predetermined cutoff time (e.g., 30 minutes), stop the experiment to prevent excessive blood loss.

Endpoint:

-

Bleeding time (minutes).

Logical Relationship of FXIa-IN-1 Action

Caption: Logical flow of FXIa-IN-1's antithrombotic effect and safety profile.

Conclusion

FXIa-IN-1 presents a promising approach for targeted anticoagulation. The provided protocols for in vivo thrombosis models offer a robust framework for evaluating its efficacy and safety profile. Careful experimental design and data analysis, as outlined in these notes, are essential for advancing our understanding of FXIa inhibition and the development of safer antithrombotic therapies. Researchers should adapt and optimize these general protocols based on the specific properties of FXIa-IN-1 and their experimental objectives.

References

- 1. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coagulation - Wikipedia [en.wikipedia.org]

- 5. bms.com [bms.com]

- 6. Targeting factor XI to prevent thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A role for factor XIIa–mediated factor XI activation in thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A role for factor XIIa-mediated factor XI activation in thrombus formation in vivo. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Dosing and Administration of Factor XIa Inhibitors in Preclinical Studies

Introduction

Factor XIa (FXIa) has emerged as a promising target for the development of novel anticoagulants with the potential for a wider therapeutic window and a reduced risk of bleeding compared to current standard-of-care therapies.[1][2][3] Preclinical research is essential to characterize the efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety of new FXIa inhibitors. While specific preclinical data for the compound designated "FXIa-IN-1" (IC50 ~7.4 μM) is not publicly available, this document provides a comprehensive overview and detailed protocols based on data from other well-characterized small molecule and biologic FXIa inhibitors investigated in preclinical settings.[4] These notes are intended for researchers, scientists, and drug development professionals working on this therapeutic class.

Rationale for Targeting FXIa

The intrinsic coagulation pathway, in which FXIa plays a crucial role, is now understood to be more critical for the amplification and stabilization of a thrombus rather than for the initial hemostatic response to vascular injury.[3][5] This provides a strong rationale for developing FXIa inhibitors that can prevent pathological thrombosis with a minimal impact on hemostasis, thereby reducing the bleeding complications associated with broader-acting anticoagulants.[1][6] Preclinical studies in various animal models, including mice, rats, rabbits, and baboons, have supported this hypothesis, demonstrating that inhibition of FXIa leads to reduced thrombosis without a significant increase in bleeding time.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for representative FXIa inhibitors from preclinical and early clinical studies. This data is intended to provide a comparative overview of dosing, exposure, and activity for different types of inhibitors and administration routes.

Table 1: Preclinical Dosing and Efficacy of Representative FXIa Inhibitors

| Compound | Animal Model | Dosing Regimen | Administration Route | Efficacy Endpoint | Results | Citation |

| Milvexian (BMS-986177/JNJ-70033093) | Rabbit | 0.25 mg/kg bolus + 0.17 mg/kg/h infusion | Intravenous (IV) | Thrombus Weight Reduction | 34.3% reduction | [7] |

| Rabbit | 1.0 mg/kg bolus + 0.67 mg/kg/h infusion | Intravenous (IV) | Thrombus Weight Reduction | 51.6% reduction | [7] | |

| Rabbit | 4.0 mg/kg bolus + 2.68 mg/kg/h infusion | Intravenous (IV) | Thrombus Weight Reduction | 66.9% reduction | [7] | |

| BMS-962212 | Rabbit | 0.001 to 0.46 mg/kg + 0.0063 to 3.1 mg/kg/h infusion | Intravenous (IV) | Thrombus Weight Reduction | EC50 of 80 nM | [7] |

| rFasxiatorN17R,L19E | Rat | 0.05 - 2 mg/kg | Intravenous (IV) | Time to Occlusion (CAT model) | Dose-dependent delay in occlusion | [3] |

| Mouse | 10 mg/kg | Subcutaneous (s.c.) | Venous Thrombosis Model | Similar efficacy to enoxaparin | [3] |

Table 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters of Representative FXIa Inhibitors

| Compound | Species | Administration Route | Key PK Parameters | Key PD Parameters | Citation |

| SHR2285 | Human | Oral | Tmax: 3.0–4.0 h; t½: 7.6–15.8 h | Dose-dependent prolongation of aPTT; No effect on PT/INR | [8] |

| ONO-7684 | Human | Oral | Tmax: 2.5–4.0 h; t½: 16–28 h | Sustained reduction in FXI activity and aPTT prolongation over 24h | [8] |

| BMS-962212 | Human | Intravenous (IV) | Rapid elimination, t½: ~6-8 h | Rapid onset/offset of aPTT prolongation; >50% decrease in aPTT within 4h post-infusion | [7][8] |

| BAY 2433334 | Human | Oral | t½: 14.2-17.4 h | Dose-dependent inhibition of FXIa activity and increase in aPTT |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below. These protocols are generalized from published studies and should be adapted and optimized for specific compounds and laboratory conditions.

Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis (CAT) Model in Rats

Objective: To evaluate the antithrombotic efficacy of an FXIa inhibitor in a model of arterial thrombosis.

Materials:

-

FXIa inhibitor test compound and vehicle control

-

Male Sprague-Dawley rats (or similar strain)

-

Anesthetics (e.g., ketamine/xylazine)

-